5-bromo-N-(2,3-dihydro-1H-indole-1-carbothioyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,3-dihydro-1H-indole-1-carbothioyl)furan-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-bromo-N-(2,3-dihydro-1H-indole-1-carbothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route may include the bromination of indole, followed by the introduction of the furan-2-carboxamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
5-bromo-N-(2,3-dihydro-1H-indole-1-carbothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dihydro-1H-indole-1-carbothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-bromo-N-(2,3-dihydro-1H-indole-1-carbothioyl)furan-2-carboxamide can be compared with other indole derivatives, such as:
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown similar anticancer activities and inhibition of tyrosine kinases.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Various substituted indole derivatives: These compounds exhibit a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-(2,3-dihydroindole-1-carbothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-12-6-5-11(19-12)13(18)16-14(20)17-8-7-9-3-1-2-4-10(9)17/h1-6H,7-8H2,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNILZOOKFPUAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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